MoTP

概要

準備方法

合成経路および反応条件

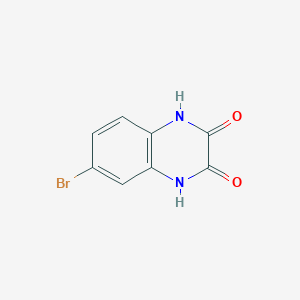

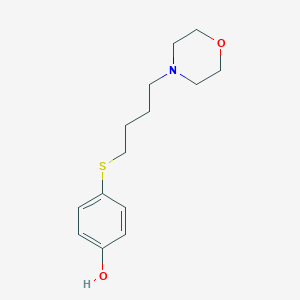

(2-モルホリノブチル)-4-チオフェノールの合成には、水酸化ナトリウムなどの塩基の存在下で、4-チオフェノールと2-クロロブタンを反応させることが含まれます。反応は通常、トルエンなどの有機溶媒中で還流条件下で行われます。 生成物は、再結晶またはカラムクロマトグラフィーにより精製して、純粋な(2-モルホリノブチル)-4-チオフェノールを得ます .

工業生産方法

(2-モルホリノブチル)-4-チオフェノールの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチには、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、反応条件の最適化、より大きな反応容器の使用、および化合物の高収率と純度を確保するための効率的な精製技術の実装が含まれます。

化学反応の分析

反応の種類

(2-モルホリノブチル)-4-チオフェノールは、以下を含むいくつかの種類の化学反応を起こします。

酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するように酸化できます。

置換: モルホリン環は、求核置換反応に関与できます。

付加: この化合物は、チオール基の存在により、求電子剤との付加反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤を穏やかな条件で使用できます。

置換: アルキルハライドまたはアシルクロリドを、水酸化ナトリウムなどの塩基の存在下で使用できます。

付加: アルキルハライドなどの求電子剤は、塩基性条件下でチオール基と反応できます。

生成される主な生成物

酸化: ジスルフィドまたはスルホン酸。

置換: 置換モルホリン誘導体。

付加: アルキル化チオフェノール誘導体。

科学研究への応用

(2-モルホリノブチル)-4-チオフェノールは、幅広い科学研究への応用があります。

発生生物学: ゼブラフィッシュ幼生におけるメラノサイトのアブレーションと再生のメカニズムを研究するために使用されます.

再生医療: この化合物は、組織再生におけるメラノサイト前駆体または幹細胞の役割を理解するのに役立ちます。

ケミカルバイオロジー: メラノサイト毒性におけるチロシナーゼ活性の役割を調査するためのツールとして役立ちます。

薬理学: メラノサイト機能不全を伴う状態の治療法の開発における潜在的な応用。

科学的研究の応用

(2-morpholinobutyl)-4-thiophenol has a wide range of scientific research applications:

Developmental Biology: It is used to study the mechanisms of melanocyte ablation and regeneration in zebrafish larvae.

Regenerative Medicine: The compound helps in understanding the role of melanocyte precursors or stem cells in tissue regeneration.

Chemical Biology: It serves as a tool to investigate the role of tyrosinase activity in melanocyte toxicity.

Pharmacology: Potential applications in developing treatments for conditions involving melanocyte dysfunction.

作用機序

(2-モルホリノブチル)-4-チオフェノールの作用機序には、チロシナーゼ活性によって細胞毒性キノン種に変換されることが含まれます。この変換により、ゼブラフィッシュ幼生におけるメラノサイトまたはメラノブラストの特異的アブレーションが起こります。 この化合物のメラノサイト毒性は、(2-モルホリノブチル)-4-チオフェノールを反応性のキノン中間体へ酸化触媒するチロシナーゼの存在に依存しています .

類似化合物の比較

類似化合物

(2-モルホリノブチル)-4-チオフェノール: メラノサイトを特異的にアブレーションする能力で知られています。

ヒドロトリス(3,5-ジメチルピラゾリル)ボレートモリブデン(V)錯体: これらの化合物は、複雑な配位化学も関与し、触媒や材料科学への応用があります.

独自性

(2-モルホリノブチル)-4-チオフェノールは、メラノサイトに対する特異的な作用と、チロシナーゼ活性への依存性によってユニークです。この特異性により、発生生物学および再生研究における貴重なツールとなり、より広範または標的のない効果を持つ可能性のある他の化合物とは区別されます。

類似化合物との比較

Similar Compounds

(2-morpholinobutyl)-4-thiophenol: Known for its specific melanocyte ablation properties.

Hydrotris(3,5-dimethylpyrazolyl)borate molybdenum(V) complexes: These compounds also involve complex coordination chemistry and have applications in catalysis and material science.

Uniqueness

(2-morpholinobutyl)-4-thiophenol is unique due to its specific action on melanocytes and its dependence on tyrosinase activity. This specificity makes it a valuable tool in developmental biology and regenerative studies, distinguishing it from other compounds that may have broader or less targeted effects.

特性

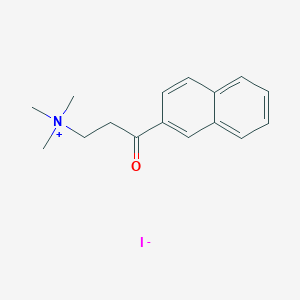

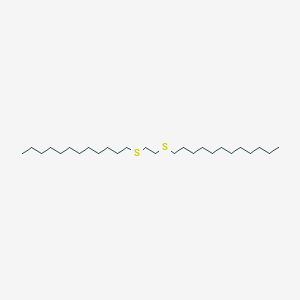

IUPAC Name |

4-(4-morpholin-4-ylbutylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKNLUTUXZDOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389177 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57055-82-0 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (2-Morpholinobutyl)-4-thiophenol (MoTP) is a small molecule that specifically ablates zebrafish larval melanocytes and melanoblasts []. This melanocytotoxicity is dependent on tyrosinase activity, an enzyme found in melanocytes, which converts this compound to cytotoxic quinone species [].

A: ErbB signaling, specifically through the erbb3b receptor tyrosine kinase, is crucial for establishing the adult melanocyte stem cells (MSCs) responsible for regeneration after this compound-induced ablation []. While embryonic melanocytes develop normally, both erbb3b mutants and wild-type fish treated with the ErbB inhibitor AG1478 fail to regenerate melanocytes []. This suggests distinct origins for embryonic and regeneration melanocytes.

A: Yes, overexpressing the Kit ligand, kitla, in transgenic larvae can rescue AG1478-blocked regeneration, suggesting that ErbB signaling likely acts upstream of Kit signaling in promoting MSC progression and specification [].

A: MotPS is a stator complex found in the flagellar motor of bacteria like Bacillus subtilis, functioning alongside the H+-driven MotAB stator [, ]. MotPS utilizes a Na+ gradient for energy and contributes significantly to motility under specific conditions such as elevated pH, high Na+ concentrations, and high viscosity environments [, , ].

A: While not essential for swimming motility, MotPS is crucial for efficient biofilm maturation in Bacillus subtilis []. Although MotPS depletion doesn't significantly delay biofilm initiation, it reduces the number of viable cells within the mature biofilm []. This suggests that MotPS-dependent motility is important for maintaining cell viability within the biofilm structure, especially in high viscosity conditions where MotPS outcompetes MotAB [].

A: Yes, research on the alkaliphilic bacterium Bacillus alcalophilus revealed that its MotPS complex can utilize not only Na+ but also K+ and Rb+ as coupling ions for flagellar rotation []. Interestingly, a single mutation in the BA-MotS subunit can abolish K+ and Rb+ usage, converting BA-MotPS to a Na+-specific stator [].

A: Conserved charged residues within the cytoplasmic loops of MotA and this compound are essential for flagellar rotation in Bacillus subtilis []. Site-directed mutagenesis studies revealed that mutations in these residues, particularly MotA-E98, MotA-E102, this compound-R94, this compound-K95, and this compound-E107, significantly impair motility []. These residues are thought to interact with conserved charged residues in the rotor protein FliG, facilitating torque generation [].

A: The this compound subunit plays a critical role in determining the ion selectivity of the flagellar motor, particularly for K+ []. Studies using chimeric stators, combining subunits from Na+-coupled and Na+/K+-coupled motors, showed that the presence of the this compound subunit conferred the ability to utilize K+ as a coupling ion [].

A: High-speed atomic force microscopy revealed that Na+ binding induces a conformational change in the MotPS complex, specifically in the peptidoglycan-binding (PGB) domain of the MotS subunit []. This Na+-induced folding and dimerization of the PGB domain allows the MotPS complex to bind to the peptidoglycan layer and assemble into a functional motor unit [].

A: The research describes mononuclear and binuclear molybdenum complexes with the general formula [this compound(NO)X(L-L)] and [{(NO)this compoundX}2(L-L)] respectively []. In these formulae:

- L-L represents a bidentate ligand, typically a bipyridine derivative (e.g., 3,3'-bipyridine, 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane) or a polyene chain [].

A: The Mo-N(pyridyl) bond distances in these complexes, typically around 2.196 Å, are longer than those observed in related amide complexes []. This suggests a weaker degree of π bonding between the molybdenum center and the pyridyl nitrogen compared to the amide nitrogen [].

A: Cyclic voltammetry studies showed that monometallic molybdenum complexes typically exhibit a single one-electron reduction process, while their bimetallic counterparts display two distinct one-electron reduction events []. This difference arises from the electronic communication between the two molybdenum centers in the bimetallic complexes [].

A: Research has shown that molybdenum complexes of the type this compound(NO)(DMAP)(η2-ligand) can undergo ligand exchange reactions, where DMAP is 4-(dimethylamino)pyridine and the η2-ligand can be an alkene, ketone, or arene []. For instance, an oxidant-initiated substitution process allows for alkene-to-ketone exchange, catalyzed by metallocene oxidants like ferrocenium or cobaltocenium [].

A: The chiral α-pinene ligand plays a crucial role in controlling the enantioselectivity of substitution reactions at the molybdenum center []. For example, the (RMo,R)-MoTp(NO)(DMAP)(η2-α-pinene) complex can be converted to the enantioenriched (S)-MoTp(NO)(DMAP)(I) complex with high enantiomeric ratios (er = 99:1) []. This chirality transfer from α-pinene to the molybdenum center allows for the synthesis of other enantioenriched molybdenum complexes and organic molecules [].

A: MOTPs are mathematical optimization problems that involve transporting goods from multiple sources to multiple destinations while considering various conflicting objectives like cost, delivery time, unfulfilled demand, and environmental impact [, , , , , ].

A: Various approaches exist for solving MOTPs, including goal programming (GP) [, ], revised multi-choice goal programming (RMCGP) [], utility function approaches [], conic scalarization functions (CSF) [], and fuzzy DEA (FFDEA) methods []. These methods aim to find optimal solutions that balance conflicting objectives and address uncertainties in parameters such as supply, demand, and transportation costs.

A: Real-world transportation scenarios often involve uncertainty in parameters like supply, demand, and cost. This uncertainty makes traditional linear programming methods inadequate []. Addressing this uncertainty requires using techniques like interval-valued parameters [, ], chance-constrained programming [], and fuzzy multi-choice goal programming [], allowing for more robust solutions in practical applications.

A: MOTPs can incorporate environmental considerations like minimizing pollution as an objective alongside traditional factors like cost and time []. This allows decision-makers to assess trade-offs between economic and environmental goals, promoting sustainability in transportation planning. For example, a study utilized this compound to optimize transportation time and cost while minimizing environmental impact, showcasing its applicability in sustainable development [].

A: Spectroscopic data, including IR, 1H NMR, and FAB mass spectrometry, have been used to characterize oxo-bridged (haloarylimido)[tris(3,5-dimethylpyrazolyl)borato]molybdenum(V) complexes [, , , , , ]. These techniques provide information on the molecular structure and bonding within the complexes.

A: Research suggests that a mononuclear molybdenum complex with the formula [this compound*(NO)I(X)], where X is 1,4-bis(pyridin-4-ylethynyl)benzene, exhibits promising photoelectrochemical properties when sensitized on TiO2 electrodes []. This complex generated a positive photoinduced current in a basic electrolyte solution, indicating its potential as a photosensitizer for direct water splitting applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)